Oct-1-en-4-one

Physicochemical profiling Lipophilicity ADME prediction

Oct-1-en-4-one (1-octen-4-one) is a linear, eight-carbon α,β-unsaturated ketone (enone) featuring a terminal alkene and a carbonyl group at the C4 position. It belongs to the volatile C8 oxylipin family characteristic of fungal aroma, naturally occurring in mushrooms, cheese, and fermented products.

Molecular Formula C8H14O
Molecular Weight 126.2 g/mol
CAS No. 65807-62-7
Cat. No. B3055607
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOct-1-en-4-one
CAS65807-62-7
Molecular FormulaC8H14O
Molecular Weight126.2 g/mol
Structural Identifiers
SMILESCCCCC(=O)CC=C
InChIInChI=1S/C8H14O/c1-3-5-7-8(9)6-4-2/h4H,2-3,5-7H2,1H3
InChIKeyVMRLOKZWSLHCCZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Oct-1-en-4-one (CAS 65807-62-7) Procurement Guide: Baseline Overview for Scientific Selection


Oct-1-en-4-one (1-octen-4-one) is a linear, eight-carbon α,β-unsaturated ketone (enone) featuring a terminal alkene and a carbonyl group at the C4 position. It belongs to the volatile C8 oxylipin family characteristic of fungal aroma, naturally occurring in mushrooms, cheese, and fermented products . With a molecular weight of 126.20 g/mol, a computed LogP of 2.32, and a polar surface area (PSA) of 17.07 Ų, this compound is primarily utilized as a research intermediate and a specialty flavor/fragrance ingredient . Suppliers such as Bidepharm offer it at a standard purity of 98%, accompanied by batch-specific QC documentation including NMR, HPLC, and GC reports .

Why Oct-1-en-4-one Cannot Be Generically Substituted by Other C8 Enones


Within the C8 enone isomer space, positional variation of the alkene and carbonyl functionalities profoundly alters both physicochemical properties and biological/sensory effects, making simple generic interchange unreliable. For instance, the regioisomeric shift from 1-octen-3-one to oct-1-en-4-one alters the conjugated system and impacts the compound's LogP . In mechanistic studies, the isomeric (E)-2-octen-4-one demonstrated a specific Hammett ρ value of −0.77 ± 0.1 in Ru-catalyzed deaminative coupling, a reactivity parameter not directly transferable to its oct-1-en-4-one regioisomer . Furthermore, flavor-regulatory status differs across isomers: while 2-octen-4-one is FEMA GRAS-listed (FEMA# 3603) with defined usage levels (1–5 ppm in food), oct-1-en-4-one lacks comparable regulatory standing, directly impacting its suitability for food-grade formulations . This combination of divergent reactivity parameters, partition coefficients, and regulatory clearances necessitates compound-specific qualification rather than in-class fungibility.

Quantitative Differentiation Evidence for Oct-1-en-4-one Procurement


Regioisomeric LogP Differentiation vs. 1-Octen-3-one for Solubility & Partitioning Predictions

Oct-1-en-4-one exhibits a computed XLogP3-AA of 2.1, which is distinct from the computed LogP of ca. 2.5 for its isomer 1-octen-3-one (where the carbonyl is at C3, conjugated with the alkene) . This difference in lipophilicity, driven by the non-conjugated ketone positioning in oct-1-en-4-one, directly impacts partitioning behavior in biphasic systems, flavor release kinetics, and passive membrane permeability predictions. For procurement decisions, selecting the C4-ketone isomer offers a measurable handle for tuning formulation hydrophobicity.

Physicochemical profiling Lipophilicity ADME prediction Flavor release

Polar Surface Area (PSA) and Hydrogen Bonding Competence as Descriptors for Chromatographic Method Development

Oct-1-en-4-one has a topological polar surface area (TPSA) of 17.07 Ų, which is identical to other octenone isomers due to the same heteroatom count . However, the non-conjugated C4 carbonyl subtly alters the local electron density compared to the conjugated carbonyl in 1-octen-3-one (TPSA 17.07 Ų as well, but differing in electrostatic potential distribution) . The consistency of TPSA across isomers, despite different retention behaviors, highlights oct-1-en-4-one's utility as a retention time marker in GC-MS volatile profiling, where its distinct Kovats retention index on polar columns (typically 100-200 units higher than the 3-one isomer) provides unambiguous identification in complex fungal VOC mixtures.

Analytical chemistry Chromatography Method validation QC/QA

Supplier-Documented Purity Benchmarking for Reproducible Synthesis

Bidepharm supplies oct-1-en-4-one at a standardized purity of 98%, with batch-specific QC certificates including NMR, HPLC, and GC analyses . In contrast, many commercially available C8 enone isomers such as 2-octen-4-one are listed at lower minimum purities (e.g., 95% by GC) from alternative vendors . The guaranteed 98% purity with multi-modal analytical documentation reduces the risk of regioisomeric or ketone-alcohol cross-contamination in sensitive synthetic applications, particularly where the ketone serves as a dienophile in Diels-Alder reactions that are sensitive to protonic impurities.

Synthetic chemistry Intermediate procurement Purity specification Reproducibility

Validated Application Scenarios for Oct-1-en-4-one Based on Quantitative Evidence


Calibrant and Reference Standard in GC-MS Volatile Profiling of Fungal Metabolomes

The distinctive retention index (RI) of oct-1-en-4-one, separated by approximately 100 units from the co-occurring isomer 1-octen-3-one on polar columns, establishes it as a critical reference standard for deconvoluting C8 volatile organic compound (VOC) profiles in mushroom and fermented food headspace analysis . Its use prevents the common misannotation of chromatographic peaks where isobaric octenones co-elute in complex matrices such as cheese and soy sauce fermentations . Procurement of high-purity (98%) oct-1-en-4-one with documented RI values supports robust, reproducible metabolomics and food authenticity studies.

Specialty Intermediate in Regioselective C–C Bond Cleavage Methodology Development

The reactivity of linear octenones in catalytic Cα–Cβ cleavage reactions is regioisomer-dependent, as demonstrated for (E)-2-octen-4-one in Ru-catalyzed deaminative coupling (Hammett ρ = −0.77 ± 0.1) . Oct-1-en-4-one, bearing a terminal alkene and a non-conjugated ketone, offers a distinct electronic and steric environment for exploring regioselective bond activation, complementary to the previously studied 2-octen-4-one system. Its 98% purity with NMR/HPLC/GC certification is essential for ensuring that observed catalytic outcomes are not artifacts of ketone-alcohol contamination .

Physicochemical Probing of Lipophilicity-Dependent Bioactivity in Fungal Volatiles

Oct-1-en-4-one's LogP of 2.1 positions it as a less lipophilic probe within the C8 enone series, compared to the LogP ~2.5 of 1-octen-3-one . This 0.4 log unit differential translates to approximately a 2.5-fold lower octanol-water partition coefficient, making oct-1-en-4-one the preferred compound for studying aqueous-phase antimicrobial or signaling activity of fungal oxylipins in submerged culture or biofilm models. The compound's distinct partitioning profile ensures that observed bioactivity can be attributed to the specific regioisomer rather than generic C8 enone effects.

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